

N-Butylbenzamide chemical structure and properties

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Compound of Interest

Compound Name: *N-Butylbenzamide*

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An In-Depth Technical Guide to N-Butylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of **N-Butylbenzamide**, a secondary amide that serves as a valuable model compound in organic synthesis and medicinal chemistry.

Chemical Identity and Structure

N-Butylbenzamide is an organic compound featuring a benzene ring connected to a carbonyl group, which is in turn bonded to a nitrogen atom substituted with a butyl group. Its fundamental details are crucial for experimental design and interpretation.

Chemical Structure:

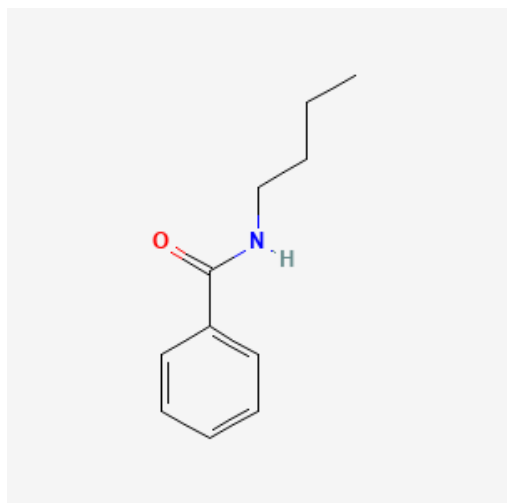


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Table 1: Chemical Identifiers for **N-Butylbenzamide**

Identifier	Value	Reference
IUPAC Name	N-butylbenzamide	[1] [2]
CAS Number	2782-40-3	[1] [2] [3]
Molecular Formula	C ₁₁ H ₁₅ NO	[1] [2] [4]
Molecular Weight	177.24 g/mol	[2] [5]
InChIKey	BAULSHLTGVOYKM-UHFFFAOYSA-N	[1] [2]
SMILES	CCCCNC(=O)C1=CC=CC=C1	[2] [4]

| Synonyms | **N-n-Butylbenzamide**, Butylbenzamide [\[1\]](#)[\[2\]](#)[\[3\]](#) |

Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of **N-Butylbenzamide** are essential for its purification, characterization, and quantification.

Table 2: Physicochemical Properties of **N-Butylbenzamide**

Property	Value	Reference
Melting Point	39–42 °C	[5][6]
Boiling Point	128 °C (at 0.5 Torr)	[5]
Density	0.988 ± 0.06 g/cm ³ (Predicted)	[5]
pKa	15.00 ± 0.46 (Predicted)	[5]

| XLogP3 | 2.1 |[2] |

Table 3: Spectroscopic Data for **N-Butylbenzamide**

Technique	Data	Reference
¹ H NMR	(300 MHz, CDCl ₃) δ (ppm): 7.77 (m, 2H, Ar-H), 7.48–7.40 (m, 3H, Ar-H), 6.47 (br s, 1H, NH), 3.47–3.41 (m, 2H, -CH ₂ -NH), 1.62–1.53 (m, 2H, -CH ₂ -CH ₂ -NH), 1.45–1.35 (m, 2H, -CH ₂ -CH ₃), 0.95 (t, J=7.2 Hz, 3H, -CH ₃)	[6]
¹³ C NMR	(CDCl ₃) δ (ppm): Data for the specific isomer is available in spectral databases. A representative spectrum can be found in the literature.	[7]
IR Spectroscopy	v_max (KBr, cm ⁻¹): 3290 (N-H stretch), 1635 (C=O, Amide I)	[6]

| Mass Spectrometry | (EI): Major fragments (m/z) at 105 (benzoyl cation), 77 (phenyl cation), and 135. |[1] |

Synthesis and Experimental Protocols

N-Butylbenzamide is commonly synthesized via the nucleophilic acyl substitution of a benzoyl derivative with n-butylamine. The following protocol details a standard laboratory procedure.

Objective: To synthesize **N-Butylbenzamide** from benzoyl chloride and n-butylamine.

Materials:

- Benzoyl chloride
- n-Butylamine
- 10% aqueous sodium hydroxide (NaOH) solution
- Dichloromethane (DCM) or Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Stir plate and magnetic stir bar
- Separatory funnel
- Round-bottom flask
- Rotary evaporator

Methodology:

- **Reaction Setup:** In a round-bottom flask, dissolve n-butylamine (1.1 equivalents) in the chosen organic solvent (e.g., DCM) and cool the mixture in an ice bath (0 °C).
- **Addition of Benzoyl Chloride:** Add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution of n-butylamine. The reaction is exothermic and forms a white precipitate (n-butylammonium chloride).
- **Reaction Progression:** Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure the reaction goes to completion.
- **Work-up:**

- Transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with 10% aqueous NaOH solution to remove unreacted benzoyl chloride and HCl byproduct, followed by water, and finally a saturated brine solution.
- Separate the organic layer and dry it over anhydrous MgSO_4 or Na_2SO_4 .
- Purification:
 - Filter the drying agent.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
 - If necessary, purify the product further by recrystallization from a suitable solvent like n-hexane to obtain **N-Butylbenzamide** as a white solid.[6]
- Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point determination.



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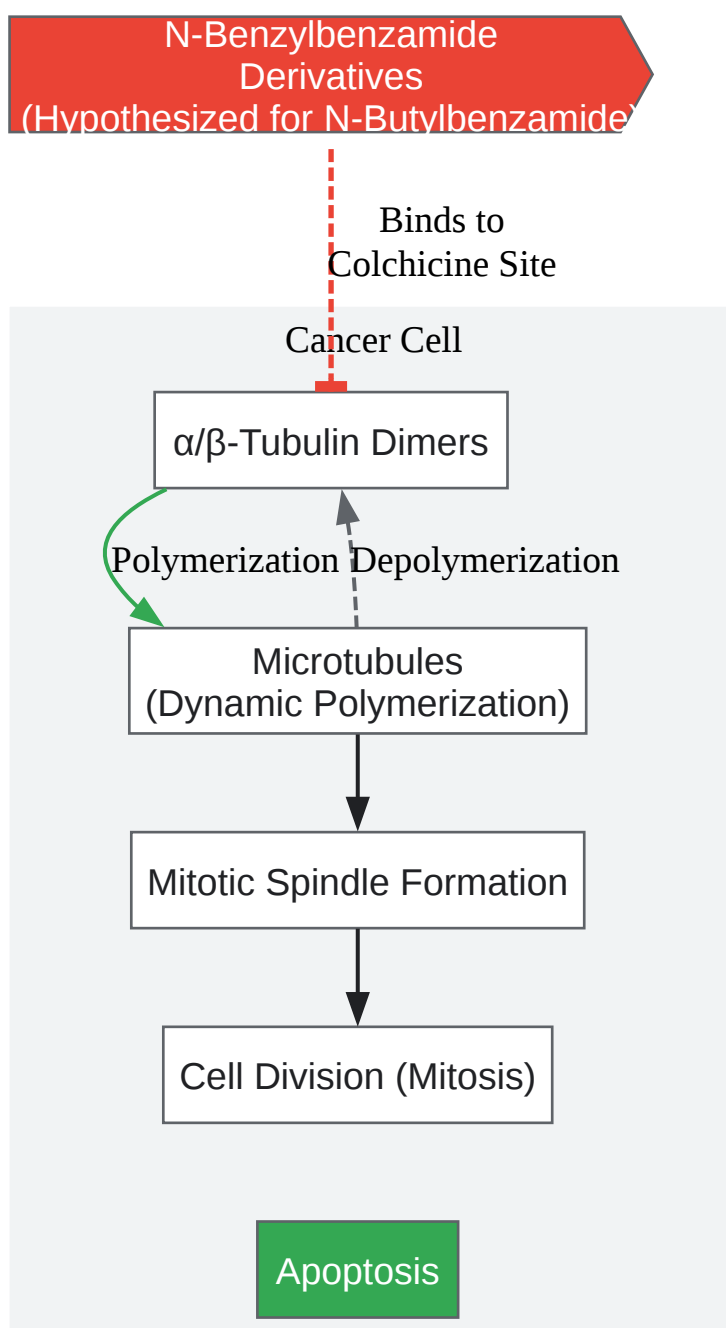
Caption: General workflow for the synthesis and characterization of **N-Butylbenzamide**.

Biological Activity and Potential Mechanisms of Action

While **N-Butylbenzamide** itself is not extensively documented as a biologically active agent, the benzamide scaffold is a privileged structure in medicinal chemistry, found in a wide range of pharmaceuticals.^[8] Derivatives of the closely related N-benzylbenzamide are known to exhibit potent antitumor activities by acting as tubulin polymerization inhibitors.^{[9][10]}

Microtubules are essential cytoskeletal polymers involved in cell division, motility, and intracellular transport.^[11] Molecules that interfere with microtubule dynamics are effective anticancer agents. N-benzylbenzamide derivatives have been shown to bind to the colchicine binding site on β -tubulin, preventing the polymerization of tubulin dimers into microtubules.^{[10][11][12]} This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

Given the structural similarity, it is hypothesized that **N-Butylbenzamide** or its derivatives could potentially interact with tubulin, although likely with different potency compared to more complex N-benzylbenzamide analogues. This remains an area for future investigation.



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Caption: Hypothesized inhibition of tubulin polymerization by benzamide derivatives.

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